
Cevimeline N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cevimeline N-Oxide is a derivative of cevimeline, a muscarinic agonist primarily used in the treatment of dry mouth associated with Sjögren’s syndrome. This compound is an N-oxide metabolite of cevimeline, which means it has undergone an oxidation reaction where an oxygen atom is added to the nitrogen atom in the molecule. This modification can influence the pharmacokinetic and pharmacodynamic properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cevimeline N-Oxide typically involves the oxidation of cevimeline. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents. The product would then be purified using techniques like crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Cevimeline N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, although it is less common.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions where the N-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents (dichloromethane, acetonitrile), room temperature to slightly elevated temperatures.
Reduction: Zinc and acetic acid, catalytic hydrogenation, organic solvents (ethanol, methanol), room temperature to slightly elevated temperatures.
Substitution: Various nucleophiles (amines, thiols), organic solvents, room temperature to slightly elevated temperatures.
Major Products Formed:
Reduction: Cevimeline (parent compound).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cevimeline N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions, as well as the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on muscarinic receptors and its role in modulating acetylcholine levels.
Medicine: Explored for its potential therapeutic effects in conditions like Sjögren’s syndrome and other disorders involving dry mouth.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
Cevimeline N-Oxide exerts its effects by acting as a muscarinic agonist, similar to its parent compound, cevimeline. It binds to muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. Activation of these receptors leads to increased secretion from exocrine glands, such as salivary and sweat glands. This mechanism is beneficial in alleviating symptoms of dry mouth in conditions like Sjögren’s syndrome.
類似化合物との比較
Pilocarpine: Another muscarinic agonist used for dry mouth, but with a different chemical structure.
Bethanechol: A muscarinic agonist with a longer-lasting effect compared to cevimeline.
Muscarine: A natural alkaloid with similar agonistic effects on muscarinic receptors.
Uniqueness of Cevimeline N-Oxide: this compound is unique due to its specific N-oxide functional group, which can influence its pharmacokinetic properties and metabolic stability. This modification can potentially lead to different therapeutic effects and side effect profiles compared to its parent compound and other similar muscarinic agonists.
特性
CAS番号 |
469890-14-0 |
---|---|
分子式 |
C10H17NO2S |
分子量 |
215.31 g/mol |
IUPAC名 |
(2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |
InChIキー |
DWWHPWWQQISZCA-BZCXBAJXSA-N |
SMILES |
CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
異性体SMILES |
C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |
正規SMILES |
CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
外観 |
White to Off-White Solid |
melting_point |
>148°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。